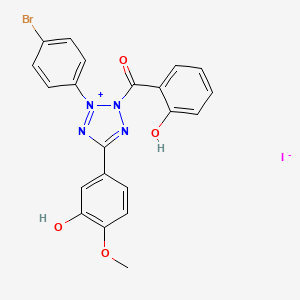
3-(4-Bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide is a complex organic compound that belongs to the tetrazolium family Tetrazolium compounds are known for their applications in various biochemical assays, particularly in measuring cell viability and enzyme activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolium core, followed by the introduction of the bromophenyl, hydroxybenzoyl, and hydroxy-methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, hydroxybenzoyl chloride, and methoxyphenol, under conditions such as reflux or catalytic environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the tetrazolium ring, potentially converting it to a more reduced form.
Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure might also make it a subject of study in structural and mechanistic chemistry.
Biology
Tetrazolium compounds are widely used in biological assays to measure cell viability and enzyme activity. This specific compound could be employed in similar assays, potentially offering enhanced sensitivity or specificity due to its unique substituents.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties. For example, its ability to undergo redox reactions could make it useful in studying oxidative stress or developing antioxidant therapies.
Industry
Industrially, the compound could find applications in the development of dyes, pigments, or other specialty chemicals. Its unique properties might also make it useful in materials science or nanotechnology.
Mécanisme D'action
The mechanism of action of 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide would depend on its specific application. In biochemical assays, tetrazolium compounds typically act as electron acceptors, undergoing reduction to form colored formazan products. This process involves the transfer of electrons from cellular components or enzymes to the tetrazolium ring, resulting in a measurable color change.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-fluorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide
Uniqueness
Compared to similar compounds, 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide may offer unique properties due to the presence of the bromine atom. Bromine is a larger and more polarizable atom than chlorine or fluorine, which could influence the compound’s reactivity, solubility, and interactions with biological molecules.
Propriétés
Numéro CAS |
89568-08-1 |
|---|---|
Formule moléculaire |
C21H16BrIN4O4 |
Poids moléculaire |
595.2 g/mol |
Nom IUPAC |
[3-(4-bromophenyl)-5-(3-hydroxy-4-methoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C21H15BrN4O4.HI/c1-30-19-11-6-13(12-18(19)28)20-23-25(15-9-7-14(22)8-10-15)26(24-20)21(29)16-4-2-3-5-17(16)27;/h2-12H,1H3,(H-,27,28,29);1H |
Clé InChI |
ABNZIZCTEUHXRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



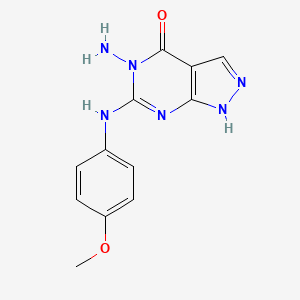


![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)

![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)

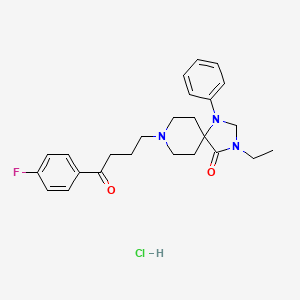
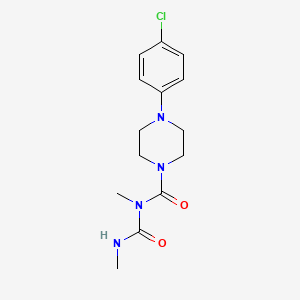
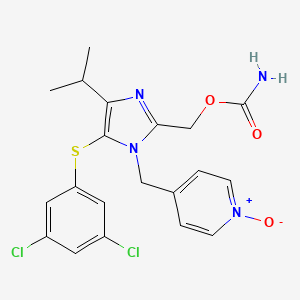
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
